molecular formula C20H20FN3O3S B11269486 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B11269486
M. Wt: 401.5 g/mol
InChI Key: JDJOXKXFLXTDSF-UHFFFAOYSA-N
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Description

N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a fluorophenyl group, and a dihydropyridazinone moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazinone moiety.

    Reduction: Reduction reactions can target the sulfonamide group or the dihydropyridazinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Products may include sulfonic acids or oxidized derivatives of the dihydropyridazinone ring.

    Reduction: Reduced forms of the sulfonamide or dihydropyridazinone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology:

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for biochemical studies.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dihydropyridazinone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide
  • N-{2-[3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide
  • N-{2-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide

Uniqueness: The presence of the fluorophenyl group in N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and binding affinity.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H20FN3O3S/c1-14-11-15(2)13-18(12-14)28(26,27)22-9-10-24-20(25)8-7-19(23-24)16-3-5-17(21)6-4-16/h3-8,11-13,22H,9-10H2,1-2H3

InChI Key

JDJOXKXFLXTDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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